Strontium zirconate

Description

The exact mass of the compound Strontium zirconium trioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

strontium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCTVDGKMTZSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

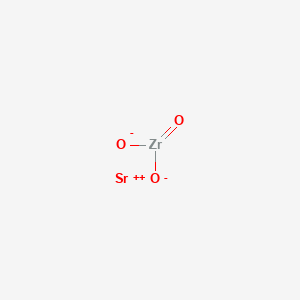

Canonical SMILES |

[O-][Zr](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrZrO3, O3SrZr | |

| Record name | Strontium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_zirconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Strontium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-39-4 | |

| Record name | Strontium zirconium oxide (SrZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Phase Transitions of Strontium Zirconate (SrZrO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium zirconate (SrZrO₃), a perovskite-type oxide, has garnered significant attention within the scientific community due to its remarkable thermal and chemical stability, high melting point, and proton conductivity at elevated temperatures. These properties make it a promising material for a range of applications, including thermal barrier coatings, solid oxide fuel cells, and as a substrate for the growth of high-temperature superconductors. A thorough understanding of its crystal structure and temperature-dependent phase transitions is paramount for optimizing its performance in these demanding environments. This technical guide provides a comprehensive overview of the crystallographic characteristics of this compound, its sequential phase transformations, and the experimental methodologies employed for their characterization.

Crystal Structure of this compound

At ambient conditions, this compound adopts a distorted perovskite structure. The ideal cubic perovskite structure is distorted due to the relative ionic radii of the Sr²⁺ and Zr⁴⁺ cations, leading to a tilting of the corner-sharing ZrO₆ octahedra.

At room temperature, SrZrO₃ crystallizes in an orthorhombic structure belonging to the Pnma (No. 62) space group .[1][2] In this structure, the ZrO₆ octahedra are tilted in a complex manner. This tilting reduces the symmetry from the ideal cubic perovskite structure.

Phase Transitions of this compound

As the temperature is increased, this compound undergoes a series of structural phase transitions, progressively moving towards higher symmetry structures. This behavior is primarily driven by the changes in the tilting of the ZrO₆ octahedra.[3][4] The generally accepted sequence of phase transitions is as follows:

Orthorhombic (Pnma) → Orthorhombic (Imma or Cmcm) → Tetragonal (I4/mcm) → Cubic (Pm-3m)[5][6]

Data on Phase Transitions and Lattice Parameters

The precise transition temperatures and lattice parameters of each phase can vary slightly depending on the experimental conditions and measurement techniques. The following tables summarize the reported data from various studies.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature Range (°C) |

| Orthorhombic (Pnma) → Orthorhombic (Imma/Cmcm) | 700 - 750[5][6] |

| Orthorhombic (Imma/Cmcm) → Tetragonal (I4/mcm) | 830 - 840[5][6] |

| Tetragonal (I4/mcm) → Cubic (Pm-3m) | 1070 - 1170[5][6] |

Table 2: Lattice Parameters of this compound Phases

| Phase | Space Group | Temperature (°C) | a (Å) | b (Å) | c (Å) | Reference |

| Orthorhombic | Pnma | Room Temp. | 5.7915 | 5.8129 | 8.2000 | [2] |

| Orthorhombic | Pnma | Room Temp. | 5.8148 | 8.2053 | 5.7946 | [1] |

| Cubic | Pm-3m | High Temp. | 4.174 | 4.174 | 4.174 | [7] |

| Cubic | Pm-3m | High Temp. | 4.20 | 4.20 | 4.20 | [8] |

Experimental Protocols for Characterization

The investigation of the crystal structure and phase transitions of this compound relies on several key experimental techniques.

X-ray and Neutron Diffraction

Powder X-ray Diffraction (XRD) and Neutron Powder Diffraction are the primary methods used to determine the crystal structure and lattice parameters of SrZrO₃ at various temperatures.

Methodology:

-

Sample Preparation: A fine powder of the this compound ceramic is used. For high-temperature measurements, the powder is placed in a high-temperature sample holder, often made of platinum or alumina (B75360).

-

Data Collection:

-

XRD: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected at various angles (2θ).[9] For high-resolution studies, synchrotron radiation may be employed.[9]

-

Neutron Diffraction: A monochromatic neutron beam is used.[10] Neutrons are particularly sensitive to the positions of lighter atoms like oxygen, providing a more accurate determination of the ZrO₆ octahedral tilting.[10]

-

-

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data.[11] The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and thermal displacement parameters to achieve the best fit.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to identify the temperatures of phase transitions by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, known mass of the SrZrO₃ powder is placed in a crucible (typically alumina or platinum). An empty crucible is used as a reference.

-

Measurement: The sample and reference are heated at a constant rate (e.g., 10-20 °C/min).[12][13] The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

-

Data Analysis: Phase transitions are identified as endothermic or exothermic peaks in the DSC curve. The onset temperature of the peak is taken as the transition temperature.

Conclusion

This compound exhibits a fascinating series of temperature-induced phase transitions, evolving from a distorted orthorhombic structure at room temperature to a high-symmetry cubic perovskite structure at elevated temperatures. The primary mechanism driving these transitions is the systematic change in the tilting of the ZrO₆ octahedra. The characterization of these structural transformations is crucial for the development and application of SrZrO₃ in high-temperature technologies. The combined use of advanced diffraction techniques, such as high-resolution neutron powder diffraction, and thermal analysis methods like DSC, provides a comprehensive understanding of the intricate relationship between temperature, crystal structure, and the material's functional properties. This knowledge is essential for researchers and scientists working to harness the full potential of this versatile ceramic material.

References

- 1. researchgate.net [researchgate.net]

- 2. epj-conferences.org [epj-conferences.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The structural phase transitions in this compound revisited (2000) | Christopher J. Howard | 189 Citations [scispace.com]

- 7. scispace.com [scispace.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. azom.com [azom.com]

- 10. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Glass transition temperatures of dental porcelains determined by DSC measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]

An In-depth Technical Guide to the Electronic Band Structure of Perovskite Strontium Zirconate (SrZrO3)

Abstract: Strontium zirconate (SrZrO3), a perovskite-type oxide, is a material of significant scientific and technological interest due to its high dielectric constant, thermal stability, and potential applications in electronic devices, substrates for superconductors, and as a photocatalyst. A thorough understanding of its electronic band structure is fundamental to harnessing its full potential. This guide provides a comprehensive overview of the structural and electronic properties of SrZrO3, detailing its indirect wide band gap, the atomic orbital contributions to its valence and conduction bands, and the significant variance between theoretically calculated and experimentally measured properties. It outlines the key computational and experimental methodologies employed for its characterization, offering detailed protocols for researchers in materials science and related fields.

Introduction to this compound

Perovskite oxides, with the general formula ABO3, are a critically important class of materials renowned for their diverse range of physical properties, including ferroelectricity, superconductivity, and high dielectric constants.[1][2] Within this family, this compound (SrZrO3) stands out as a non-ferroelectric dielectric material.[3] Its notable characteristics include a high melting point, excellent chemical stability, and significant protonic conduction in specific conditions, making it a candidate for applications in solid oxide fuel cells, high-voltage capacitors, and as a host material for phosphors.[3][4]

The electronic properties, which are dictated by the material's electronic band structure, are paramount to these applications. The band gap, the nature of charge carriers, and the density of states (DOS) near the band edges govern the material's optical and electrical behavior. This document serves as a technical resource, consolidating theoretical and experimental findings on the electronic band structure of SrZrO3.

Crystal Structure of this compound

Like many perovskites, SrZrO3 can exist in several crystalline phases. The ideal structure is a simple cubic (space group Pm-3m) phase, which is stable at high temperatures (above 1400 K).[1][5] In this structure, the Zirconium (Zr⁴⁺) ion is at the center of an octahedron formed by six oxygen (O²⁻) anions, and the Strontium (Sr²⁺) ion occupies the 12-fold coordinated site at the corners of the cube.[5]

However, at room temperature, SrZrO3 adopts a more complex, distorted orthorhombic structure (space group Pnma).[6][7] This distortion involves a tilting of the ZrO₆ octahedra.[6] The change in symmetry from the high-temperature cubic phase to the room-temperature orthorhombic phase has a significant impact on the electronic band structure.

Electronic Band Structure

General Characteristics

SrZrO3 is a wide-band-gap insulator.[8] Its electronic structure is primarily defined by the interaction between Zirconium 4d orbitals and Oxygen 2p orbitals within the ZrO₆ octahedra.

-

Valence Band (VB): The upper part of the valence band is dominated by the filled O 2p atomic orbitals.[1][8][9]

-

Conduction Band (CB): The lower part of the conduction band is mainly composed of the empty Zr 4d states, which are hybridized with O 2p states.[1][8][9] Due to the crystal field of the octahedron, these Zr 4d states split into lower-energy t₂g and higher-energy e₉ sub-bands.[8][10]

The Band Gap

A defining feature of SrZrO3 is its indirect band gap .[8][9] In the cubic phase, theoretical calculations consistently place the Valence Band Maximum (VBM) at the R high-symmetry point of the Brillouin zone, while the Conduction Band Minimum (CBM) is located at the Γ point.[8][10] This R-Γ separation confirms the indirect nature of the fundamental electronic transition.

There is a well-documented discrepancy between the band gap values obtained from theoretical calculations and those measured experimentally. First-principles calculations based on the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) significantly underestimate the band gap.[8] More advanced methods, such as hybrid density functional theory (DFT) calculations (e.g., using the HSE functional) or the GW approximation, yield values that are in better agreement with experimental data.[9][11]

Data on Band Gap Values

The table below summarizes representative band gap values for SrZrO3 from various computational and experimental studies, highlighting the methodological dependencies.

| Method | Phase | Band Gap Type | Calculated/Measured Value (eV) | Reference(s) |

| Computational | ||||

| FP-LAPW (LDA) | Cubic | Indirect (R-Γ) | 3.37 | [8][10] |

| FP-LAPW (LDA) | Cubic | Direct (Γ-Γ) | 3.62 | [8][10] |

| Materials Project (GGA) | Orthorhombic | Indirect | 3.61 | [6] |

| Materials Project (GGA) | Cubic | Indirect | 3.21 | [5] |

| Hybrid Functional (B3LYP) | Cubic | Direct (Γ-Γ) | 5.31 | [12] |

| Hybrid Functional (HSE) | Orthorhombic | Indirect | ~4.2 | [9] |

| Experimental | ||||

| Optical Conductivity / UV-Vis Spectroscopy | Polycrystalline/Orthorhombic | Optical | 5.6 - 5.9 | [8][13] |

Methodologies for Characterization

Determining the electronic band structure of a material like SrZrO3 requires a combination of sophisticated computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is the most widely used computational method for calculating the electronic structure of solids.[14] A typical workflow involves several key steps.

Detailed Methodology:

-

Input Structure Definition: The process begins with defining the crystal structure of SrZrO3 (e.g., the orthorhombic Pnma or cubic Pm-3m phase), including lattice parameters and atomic positions.[5][6]

-

Geometry Optimization: The atomic positions and lattice vectors are relaxed to find the minimum energy configuration. This step is crucial for ensuring the calculations are performed on the most stable structure.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This step iteratively solves the Kohn-Sham equations until the electron density converges.[15]

-

Choice of Functional: The accuracy of DFT results heavily depends on the choice of the exchange-correlation functional.

-

LDA/GGA: Often used for structural properties, but they systematically underestimate band gaps.[8]

-

Hybrid Functionals (e.g., HSE06, B3LYP): These functionals mix a portion of exact Hartree-Fock exchange with a DFT functional, providing more accurate band gap predictions at a higher computational cost.[11]

-

Meta-GGA (e.g., TB-mBJ): The modified Becke-Johnson potential can also yield improved band gap values.[8][16]

-

-

Band Structure Calculation: A non-self-consistent field (NSCF) calculation is performed along a path of high-symmetry points (k-points) in the first Brillouin zone (e.g., Γ-X-M-R for a cubic lattice).[15]

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated by integrating over the Brillouin zone using a dense k-point mesh.[17]

-

Post-Processing: The output data is processed to generate plots of the electronic band structure and the total and partial (atom- and orbital-resolved) density of states.[15]

Common Software Packages: VASP, Quantum ESPRESSO, and WIEN2k are standard software packages used for these types of calculations.[7][14][15][16]

Experimental Protocols

Experimental techniques are essential for validating computational predictions and directly measuring electronic properties.

High-quality samples are a prerequisite for accurate measurements.

-

Solid-State Reaction: A common method involving the high-temperature calcination (e.g., >1200°C) of precursor powders like Strontium Carbonate (SrCO3) and Zirconium Dioxide (ZrO2).[18] Multiple grinding and heating steps are often required to achieve a single-phase material.

-

Wet-Chemical Routes: Methods like sol-gel, hydrothermal synthesis, and solution combustion can produce more homogeneous, nanocrystalline powders at lower temperatures.[2][18][19] For instance, in solution combustion, metal nitrates are mixed with a fuel (like glycine (B1666218) or urea) in an aqueous solution, which is then heated to auto-ignition, yielding a fine powder.[18][19]

This technique measures the absorption of light to determine the optical band gap.

-

Principle: When a photon with energy greater than or equal to the band gap strikes the material, it can be absorbed, exciting an electron from the valence band to the conduction band. A sharp increase in absorption corresponds to the band gap energy.

-

Protocol:

-

Sample Preparation: The synthesized SrZrO3 powder is typically formed into a dense pellet or deposited as a thin film on a transparent substrate. For powders, a diffuse reflectance measurement is performed.

-

Measurement: The sample's absorbance or reflectance spectrum is recorded over the ultraviolet and visible range using a spectrophotometer.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined using a Tauc plot. The relationship (αhν)ⁿ = A(hν - Eg) is used, where α is the absorption coefficient, hν is the photon energy, and A is a constant. The exponent 'n' depends on the nature of the electronic transition; for an indirect allowed transition, as in SrZrO3, n = 2.[9] The band gap is found by extrapolating the linear portion of the (αhν)¹/² vs. hν plot to the energy axis.

-

Photoelectron spectroscopy is a powerful surface-sensitive technique that directly probes the electronic states of a material.[20][21]

-

Principle: The sample is irradiated with high-energy photons (X-rays for XPS, UV light for UPS). The photons ionize the material by ejecting electrons. By measuring the kinetic energy (KE) of these photoelectrons, their binding energy (BE) can be calculated using the equation: BE = hν - KE - Φ, where Φ is the work function of the spectrometer.[20]

-

Protocol:

-

Sample Preparation: A clean sample surface is crucial. Samples (pellets or films) are loaded into an ultra-high vacuum (UHV) chamber (pressures < 10⁻⁹ torr) to prevent surface contamination.[22] The surface may be cleaned in-situ via sputtering with inert gas ions.

-

Irradiation: The sample is irradiated with a monochromatic photon source (e.g., Al Kα X-rays at 1486.6 eV for XPS).

-

Detection and Analysis: An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

-

Information Obtained:

-

XPS: Provides information on core-level binding energies, which reveals the elemental composition and chemical states of the atoms (e.g., confirming the Zr⁴⁺ oxidation state).[20][23] It can also probe the valence band region.

-

UPS: Uses lower energy photons and provides a higher-resolution spectrum of the valence band region, allowing for a more precise determination of the Valence Band Maximum (VBM) relative to the Fermi level.[24]

-

-

Summary and Outlook

The electronic structure of perovskite this compound is characterized by a wide, indirect band gap (R-Γ). Its valence band is primarily composed of O 2p states, while the conduction band is dominated by Zr 4d states. A significant and persistent challenge is the underestimation of the band gap by standard DFT calculations, which necessitates the use of more advanced computational methods like hybrid functionals for accurate prediction. This discrepancy underscores the importance of experimental validation through techniques such as optical spectroscopy and photoelectron spectroscopy.

Future research will likely focus on tuning the electronic properties of SrZrO3 through doping, defect engineering, and the formation of heterostructures.[25] Modifying the band gap and charge carrier dynamics could enhance its performance in photocatalytic applications or allow for its integration into novel electronic devices. A continued synergy between advanced computational modeling and precise experimental characterization will be key to unlocking these future possibilities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Band Structure Modeling of Perovskite Materials with Quantum ESPRESSO for Multijunction Photovoltaic Cell Optimization [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Density of states - Wikipedia [en.wikipedia.org]

- 18. What is this compound?_Chemicalbook [chemicalbook.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Khan Academy [khanacademy.org]

- 22. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 23. scispace.com [scispace.com]

- 24. Verification Required - Princeton University Library [oar.princeton.edu]

- 25. tandfonline.com [tandfonline.com]

Synthesis of Strontium Zirconate Nanoparticles: A Technical Guide to the Co-Precipitation Method

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of strontium zirconate (SrZrO₃) nanoparticles via co-precipitation is a versatile and cost-effective method for producing fine, homogeneous powders with controlled particle size and morphology. This technical guide provides a comprehensive overview of the co-precipitation synthesis of SrZrO₃ nanoparticles, detailing experimental protocols, presenting key quantitative data, and illustrating the process workflow.

Introduction to Co-Precipitation Synthesis of this compound

This compound, a perovskite-type oxide, is a material of significant interest for various applications, including as a dielectric material, a substrate for high-temperature superconductors, and a catalyst. The co-precipitation method is a "wet" chemical route that involves the simultaneous precipitation of strontium and zirconium precursors from a solution. This technique offers several advantages over traditional solid-state reaction methods, such as lower synthesis temperatures, better chemical homogeneity, and the ability to produce nanoparticles with a narrow size distribution.[1]

The co-precipitation process typically involves dissolving soluble salts of strontium and zirconium in a suitable solvent, followed by the addition of a precipitating agent to induce the formation of an insoluble precursor. This precursor is then washed, dried, and calcined at a high temperature to yield the final this compound nanoparticles. The properties of the resulting nanoparticles are highly dependent on various experimental parameters, including the choice of precursors, the pH of the solution, the reaction temperature, and the calcination conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound nanoparticles via co-precipitation are outlined below, based on established research.

2.1. Simple Chemical Co-Precipitation

This method involves the direct precipitation of strontium and zirconium hydroxides from an aqueous solution.

-

Precursor Preparation :

-

Prepare a 0.1 M solution of zirconyl nitrate (B79036) [ZrO(NO₃)₂].

-

Prepare an equimolar 0.1 M solution of strontium nitrate [Sr(NO₃)₂].

-

-

Precipitation :

-

Mix the zirconyl nitrate and strontium nitrate solutions.

-

Add a precipitating agent, such as a strong base solution (e.g., NaOH or KOH), dropwise to the mixed metal salt solution while stirring vigorously until the pH reaches an alkaline value (e.g., pH > 10). The formation of a white precipitate will be observed.

-

-

Washing and Drying :

-

The precipitate is separated from the solution by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any unreacted salts and byproducts.

-

Dry the washed precipitate in an oven at a temperature of around 100-120°C for several hours to remove the water.

-

-

Calcination :

-

The dried precursor powder is calcined in a furnace at a temperature typically ranging from 800°C to 1200°C for a few hours. The calcination process leads to the decomposition of the precursor and the formation of the crystalline SrZrO₃ phase.

-

2.2. Oxalate (B1200264) Co-Precipitation

This modified co-precipitation technique utilizes oxalate ions to form a molecular precursor, which can then be pyrolyzed to obtain this compound.

-

Precursor Preparation :

-

Prepare a 0.1 M solution of zirconyl nitrate [ZrO(NO₃)₂].

-

Prepare a 0.2 M solution of sodium oxalate.

-

Prepare a 0.1 M solution of strontium nitrate [Sr(NO₃)₂].

-

-

Formation of Sodium Zirconyl Oxalate :

-

React the 0.1 M zirconyl nitrate solution with the 0.2 M sodium oxalate solution to form soluble sodium zirconyl oxalate [Na₂ZrO(C₂O₄)₂].[1]

-

-

Precipitation of Strontium Zirconyl Oxalate :

-

Add the 0.1 M strontium nitrate solution to the sodium zirconyl oxalate solution while stirring. This results in the precipitation of strontium zirconyl oxalate [SrZrO(C₂O₄)₂·6H₂O].[1]

-

-

Washing and Drying :

-

Filter and wash the precipitate with deionized water.

-

Dry the precipitate in an oven.

-

-

Pyrolysis :

-

The dried strontium zirconyl oxalate precursor is pyrolyzed in air at a temperature of around 900°C to produce submicron-sized orthorhombic SrZrO₃ fine powders.[1]

-

Quantitative Data Presentation

The following tables summarize key quantitative data from the synthesis of this compound nanoparticles using different co-precipitation methods.

| Synthesis Parameter | Value | Reference |

| Zirconyl Nitrate Concentration | 0.1 M | [1] |

| Strontium Nitrate Concentration | 0.1 M | [1] |

| Sodium Oxalate Concentration | 0.2 M | [1] |

| Pyrolysis Temperature (Oxalate Route) | 900°C | [1] |

| Property | Value | Characterization Technique | Reference |

| Particle Size (Oxalate Route) | <0.1 µm | [1] | |

| Crystal Structure | Orthorhombic | XRD | [1] |

Visualization of Experimental Workflow and Logical Relationships

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound nanoparticles via the co-precipitation method.

Caption: General experimental workflow for the co-precipitation synthesis of SrZrO₃ nanoparticles.

4.2. Influence of Synthesis Parameters on Nanoparticle Properties

This diagram illustrates the logical relationship between key synthesis parameters and the final properties of the this compound nanoparticles.

References

A Technical Guide to Sol-Gel Synthesis of Strontium Zirconate Powders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sol-gel synthesis of strontium zirconate (SrZrO₃) powders, a versatile perovskite ceramic with significant potential in various applications, including as a dielectric material and in catalysis. This document details the prevalent sol-gel methodologies, presents key quantitative data from various studies, and outlines detailed experimental protocols.

Introduction to Sol-Gel Synthesis of this compound

The sol-gel process is a widely utilized wet-chemical technique for fabricating ceramic materials like this compound. It offers distinct advantages over traditional solid-state reaction methods, including lower synthesis temperatures, better chemical homogeneity, and the ability to control particle size and morphology at the nanoscale.

The synthesis generally involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or inorganic salts, in a solvent to form a "sol." This sol, a colloidal suspension of solid particles in a liquid, is then induced to form a "gel," an interconnected, rigid network with the solvent trapped in its pores. Subsequent drying and calcination of the gel remove the organic components and promote the crystallization of the desired this compound phase.

Core Methodologies and Experimental Protocols

Several variations of the sol-gel method have been successfully employed for the synthesis of this compound powders. The choice of precursors, chelating agents, and solvents significantly influences the characteristics of the final product.

Citric Acid Chelated Sol-Gel Method

The citric acid method is a popular approach due to its simplicity and the use of a readily available and effective chelating agent.[1] Citric acid forms stable complexes with the metal cations, preventing their premature precipitation and ensuring a homogeneous distribution at the molecular level.[2][3]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of strontium nitrate (B79036) (Sr(NO₃)₂) and zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) in deionized water.

-

-

Chelation:

-

Gelation:

-

Drying:

-

Calcination:

-

Grind the dried gel into a fine powder.

-

Calcine the powder in a furnace. The calcination temperature is a crucial factor determining the crystallinity and particle size of the final SrZrO₃ powder. Temperatures ranging from 800°C to 1200°C are commonly used, with a soaking time of 2 to 8 hours.[4][7]

-

EDTA Chelated Sol-Gel Method

Ethylenediaminetetraacetic acid (EDTA) can also be used as a chelating agent in the sol-gel synthesis of this compound.[7][8]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Chelation:

-

pH Adjustment and Gelation:

-

Adjust the pH of the solution by adding a base, such as sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1M), while stirring at room temperature to facilitate gel formation.[7]

-

-

Washing and Drying:

-

Wash the resulting gel with distilled water to remove byproducts.

-

Dry the gel at approximately 120°C.[7]

-

-

Calcination:

-

Calcine the dried powder at a high temperature, for instance, 1100°C for 8 hours, to obtain the crystalline SrZrO₃ phase.[7]

-

Quantitative Data Summary

The properties of sol-gel synthesized this compound powders are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize key quantitative data from various studies.

| Precursors | Chelating Agent | Calcination Temperature (°C) | Crystallite Size (nm) | Crystal Structure | Reference(s) |

| Strontium Chloride, Zirconium Oxychloride | EDTA | 1100 | 5.20 | Orthorhombic | [7][8] |

| Zirconium Oxychloride, Yttrium Nitrate (for YSZ) | Citric Acid | 800 | - | - | [4] |

| Zirconium Oxychloride, Yttrium Nitrate (for YSZ) | Citric Acid | 1000 | 28.4 - 29 | Tetragonal | [4] |

| Zirconium Oxychloride, Yttrium Nitrate (for YSZ) | Citric Acid | 1200 | - | - | [4] |

Note: Data for Yttria-Stabilized Zirconia (YSZ) is included to provide context on the effect of calcination temperature on crystallite size in a similar sol-gel system.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the sol-gel synthesis processes described above.

Caption: Workflow for Citric Acid Chelated Sol-Gel Synthesis of SrZrO₃.

Caption: Workflow for EDTA Chelated Sol-Gel Synthesis of SrZrO₃.

Conclusion

The sol-gel method provides a versatile and effective route for the synthesis of high-purity, nanocrystalline this compound powders. By carefully controlling experimental parameters such as the choice of precursors, chelating agents, pH, and calcination temperature, the physical and chemical properties of the resulting SrZrO₃ can be tailored to meet the demands of specific applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in the field of advanced materials synthesis.

References

- 1. youtube.com [youtube.com]

- 2. A facile citric acid assisted sol–gel method for preparing monolithic yttria-stabilized zirconia aerogel - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Investigation of citric acid-assisted sol-gel synthesis coupled to the self-propagating combustion method for preparing bioactive glass with high structural homogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. The Synthesis and Characterization of Sol-Gel-Derived SrTiO3-BiMnO3 Solid Solutions [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

A Technical Guide to the Hydrothermal Synthesis of Nanocrystalline Strontium Zirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of nanocrystalline strontium zirconate (SrZrO₃), a perovskite material with significant potential in various applications due to its notable mechanical, thermal, chemical, and electrical properties at elevated temperatures.[1] This document details the experimental protocols, summarizes key quantitative data from multiple studies, and visualizes the synthesis workflows for producing SrZrO₃ nanoparticles.

Introduction to Hydrothermal Synthesis of SrZrO₃

Hydrothermal synthesis is a versatile and advantageous method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure.[2] This technique allows for precise control over particle size, morphology, and crystallinity, making it particularly suitable for the synthesis of nanocrystalline materials like this compound. Compared to conventional solid-state reaction methods, which often require high temperatures (1100–1300°C) and can lead to inhomogeneity and particle aggregation, hydrothermal synthesis offers a lower-temperature route to produce fine, homogeneous, and stoichiometric SrZrO₃ powders.[1]

Experimental Protocols for Hydrothermal Synthesis

Several research groups have developed distinct protocols for the hydrothermal synthesis of nanocrystalline SrZrO₃. The primary variations lie in the choice of precursors, the composition of the mineralizer solution (typically a strong base), and the specific reaction conditions.

Protocol 1: Using Nitrate (B79036) Salts as Precursors

A rapid hydrothermal route utilizes nitrate salts of strontium and zirconium as the starting materials.[3][4] This method can yield nanocrystalline orthorhombic SrZrO₃ in as little as half an hour.[3][4]

Detailed Methodology:

-

Precursor Preparation: Prepare aqueous solutions with appropriate molar proportions of strontium nitrate (Sr(NO₃)₂) and zirconium nitrate (e.g., zirconyl nitrate, ZrO(NO₃)₂·xH₂O).

-

pH Adjustment: Adjust the pH of the precursor solution to be alkaline. A common mineralizer is a potassium hydroxide (B78521) (KOH) solution.

-

Hydrothermal Reaction: Transfer the alkaline precursor solution into a stainless-steel autoclave with a Teflon liner.

-

Heating: Seal the autoclave and heat it to the desired reaction temperature, typically in the range of 150-240°C.[1][3]

-

Reaction Time: Maintain the temperature for a specific duration, which can range from 30 minutes to several hours.[3][4]

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. The resulting powder is then washed several times with deionized water to remove any impurities and unreacted precursors. Centrifugation is often used to separate the product at each washing step.

-

Drying: Dry the final product, typically in an oven at around 80-100°C.

Protocol 2: Using Zirconium Gel and Strontium Sulfate (B86663)

This method employs a zirconium gel (Zr-gel) and strontium sulfate (SrSO₄) as precursors in a potassium hydroxide (KOH) solution.[1][3] The physical state of the Zr-gel (pasty or dried powder) has been shown to significantly impact the reaction rate and final particle size.[1][3]

Detailed Methodology:

-

Precursor Preparation:

-

Mixing: Place the SrSO₄ powder and the Zr-gel (either pasty or dried) at the bottom of a Teflon-lined autoclave.

-

Mineralizer Addition: Add a 5 M KOH solution to the autoclave. The volume of the KOH solution can be varied to study its effect on the reaction.[1][3]

-

Hydrothermal Reaction: Seal the autoclave and heat it to a temperature between 150°C and 240°C for a duration ranging from 1 to 96 hours.[1][3]

-

Cooling, Washing, and Drying: Follow the same cooling, washing, and drying procedures as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the quantitative data from various hydrothermal synthesis experiments on this compound, providing a comparative overview of the reaction conditions and resulting material properties.

| Precursors | Mineralizer | Temperature (°C) | Time (h) | Particle Size | Morphology | Reference |

| Strontium Nitrate, Zirconium Nitrate | Alkaline Aqueous Medium | Not Specified | 0.5 | 15-25 nm | Not Specified | [3][4] |

| Pasty Zr-gel, SrSO₄ | 5 M KOH | 240 | 96 | 25 µm and 65 µm (bimodal) | Pseudocubic and Star-shaped Cuboidal | [1][3] |

| Dried Zr-gel Powder, SrSO₄ | 5 M KOH | 200 | 48 | 10 µm (monomodal) | Cubic | [1][3] |

Table 1: Summary of Experimental Conditions and Resulting Particle Sizes for Hydrothermal Synthesis of SrZrO₃.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the key steps and logical flow of the described hydrothermal synthesis protocols.

Caption: Workflow for Hydrothermal Synthesis of SrZrO₃ using Nitrate Precursors.

Caption: Workflow for Hydrothermal Synthesis of SrZrO₃ using Zr-gel and SrSO₄.

Reaction Mechanism

The formation of this compound via the hydrothermal method is believed to proceed through a dissolution-precipitation mechanism. In an alkaline medium, the zirconium and strontium precursors dissolve to form intermediate species. It is proposed that a double cation hydroxide composite forms, which then undergoes transformation under hydrothermal conditions to yield SrZrO₃.[3][4] The high temperature and pressure facilitate the dehydration of these intermediate hydroxides and subsequent crystallization of the perovskite phase.

The presence of a strong mineralizer like KOH is crucial as it promotes the dissolution of the precursors and controls the pH, which in turn influences the nucleation and growth of the SrZrO₃ crystals. The formation of byproducts such as strontium carbonate (SrCO₃) can occur, particularly in the early stages of the reaction, but can be controlled by optimizing the volume of the alkaline solution.[3]

Conclusion

The hydrothermal synthesis method offers a robust and tunable approach for the production of nanocrystalline this compound. By carefully controlling experimental parameters such as precursor type, mineralizer concentration, temperature, and reaction time, it is possible to tailor the particle size, morphology, and crystallinity of the final product. This technical guide provides a foundational understanding of the key protocols and influencing factors, serving as a valuable resource for researchers and scientists working on the development and application of advanced ceramic materials.

References

- 1. Rapid one-step preparation of SrZrO3 using Zr4+ gel and SrSO4 ore under alkaline hydrothermal conditions | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid hydrothermal synthesis route for nanocrystalline SrZrO3 using reactive precursors | CSIR-NCL Library, Pune [library.ncl.res.in]

Solid-state reaction kinetics of strontium zirconate formation

An In-depth Technical Guide to the Solid-State Reaction Kinetics of Strontium Zirconate (SrZrO₃) Formation

Introduction

This compound (SrZrO₃), a perovskite ceramic, is a material of significant interest due to its high melting point, low thermal conductivity, and excellent chemical stability. These properties make it a candidate for applications in thermal barrier coatings, high-temperature dielectrics, and as an electrolyte or interlayer in Solid Oxide Fuel Cells (SOFCs).[1][2][3] The synthesis of SrZrO₃ is commonly achieved through a solid-state reaction, typically involving the high-temperature calcination of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂).[4] Understanding the kinetics and mechanisms of this reaction is crucial for optimizing synthesis parameters to control the phase purity, microstructure, and, ultimately, the material's performance.

This technical guide provides a comprehensive overview of the solid-state reaction kinetics for the formation of this compound. It details the reaction mechanism, kinetic models, experimental protocols for studying the reaction, and key factors that influence the reaction rate.

Reaction Mechanism and Pathway

The formation of SrZrO₃ from SrCO₃ and ZrO₂ is not a single-step process. It proceeds through a sequential reaction mechanism involving the decomposition of the carbonate precursor followed by the reaction of the resulting oxides.

-

Decomposition of Strontium Carbonate: The first step is the thermal decomposition of SrCO₃ to form strontium oxide (SrO) and carbon dioxide (CO₂) gas.

SrCO₃(s) → SrO(s) + CO₂(g)

-

Reaction of Oxides: The newly formed, and typically more reactive, SrO then reacts with ZrO₂ at the interface between the solid particles to form the final this compound product.

SrO(s) + ZrO₂(s) → SrZrO₃(s)

Studies have shown that the rate of SrCO₃ decomposition is generally more rapid than the rate of SrZrO₃ formation, meaning the overall reaction kinetics are primarily governed by the second step: the diffusion-controlled reaction between SrO and ZrO₂.[5]

Kinetic Models

The solid-state reaction to form SrZrO₃ is heterogeneous and its rate is typically controlled by the diffusion of ions through the newly formed product layer. Several kinetic models can be applied to describe such reactions. For the formation of this compound from strontium carbonate and zirconium oxide, the experimental data has been shown to best fit the Zhuravlev-Lesokhin-Tempelman (ZLT) equation .[5][6] The ZLT model is a diffusion-controlled model that describes reactions where the rate is limited by the diffusion of one reactant through the product layer to the other reactant.

The decomposition of strontium carbonate, the initial step in the process, has been observed to deviate slightly from a zero-order classical reaction model.[5]

Experimental Protocols for Kinetic Studies

Investigating the reaction kinetics of SrZrO₃ formation requires a systematic experimental approach to monitor the extent of reaction as a function of time and temperature.

1. Materials and Preparation:

-

Precursors: High-purity powders of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂) are used as starting materials.

-

Mixing: An equimolar mixture of the precursors is prepared.[6] To ensure homogeneity and maximize contact between reactant particles, the powders are thoroughly mixed, often using techniques like ball milling.

-

Mechanical Activation (Optional): To enhance reactivity, the mixture can be subjected to high-energy ball milling in a planetary mill for a short duration (e.g., 2-10 minutes).[6][7] This pre-treatment step, known as mechanical activation, introduces defects and increases the surface area of the reactants, markedly accelerating the subsequent formation of SrZrO₃ during heating.[6]

2. Isothermal Analysis:

-

The reactant mixture is pressed into pellets to ensure good contact.

-

Samples are heated in a furnace to a specific isothermal temperature (e.g., within the 900–1050°C range) for varying durations.[6]

-

After the specified time, the samples are rapidly cooled (quenched) to halt the reaction.

3. Analytical Techniques:

-

Thermogravimetric Analysis (TGA): TGA is used to study the decomposition kinetics of SrCO₃ by measuring the mass loss due to the release of CO₂ as a function of temperature.[5]

-

Quantitative X-Ray Diffraction (XRD): XRD is the primary technique used to determine the extent of SrZrO₃ formation.[5] By analyzing the diffraction patterns of the quenched samples, the relative amounts of reactants (SrCO₃, ZrO₂) and the product (SrZrO₃) can be quantified. This allows for the calculation of the degree of conversion at each time point, which is essential for kinetic analysis.

-

Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the morphology, particle size, and microstructure of the reactant powders and the final SrZrO₃ product.[6]

Quantitative Kinetic Data

The activation energy (Ea) is a critical parameter that quantifies the temperature dependence of the reaction rate. Activation energies for the distinct steps in SrZrO₃ formation have been determined experimentally.

| Reaction Step | Reactants | Activation Energy (Ea) | Analytical Method |

| Decomposition | SrCO₃ | 50.6 ± 2.6 kcal/mol | TGA |

| SrZrO₃ Formation | SrO + ZrO₂ | 81.3 ± 9.7 kcal/mol | Quantitative XRD |

| SrZrO₃ Formation | SrCO₃ + TiO₂ + ZrO₂ | 65.78 kcal/mol* | TG/DSC, XRD |

| Note: This value is from a study on the formation of Sr(Ti₀.₅Zr₀.₅)O₃ solid solution, where SrZrO₃ forms as an intermediate phase.[8] |

Table 1: Experimentally determined activation energies for the decomposition of SrCO₃ and the formation of SrZrO₃. Data sourced from Parker, W. H. (1968) and other studies.[5][8]

Factors Influencing Reaction Kinetics

Several factors can significantly influence the rate of solid-state formation of this compound.

-

Temperature: As with most chemical reactions, increasing the calcination temperature increases the reaction rate by providing sufficient energy to overcome the activation energy barrier and enhancing ion diffusion rates.

-

Mechanical Activation: As previously mentioned, pre-milling the reactants in a high-energy mill can dramatically accelerate the formation of SrZrO₃ during subsequent heating.[6][7] This is attributed to the increased surface area, enhanced contact between particles, and the creation of crystalline defects which act as active sites for reaction.

-

The Hedvall Effect: A noteworthy phenomenon observed in this system is the Hedvall effect, which describes the enhancement of solid-state reactivity at the temperature of a phase transition of one of the reactants. An increased rate of SrZrO₃ formation has been specifically observed at the polymorphic transformation temperature of ZrO₂.[5]

Conclusion

The solid-state synthesis of this compound from strontium carbonate and zirconium dioxide is a multi-step, diffusion-controlled process. The reaction proceeds via the initial decomposition of SrCO₃ to SrO, which then reacts with ZrO₂. The overall kinetics are well-described by the Zhuravlev-Lesokhin-Tempelman (ZLT) model, with a determined activation energy of approximately 81.3 kcal/mol for the formation step.[5] The reaction rate can be effectively enhanced by increasing the calcination temperature and by employing mechanical activation as a pre-treatment step. Furthermore, the Hedvall effect contributes to an accelerated reaction rate at the phase transition temperature of ZrO₂. A thorough understanding of these kinetic principles is essential for the controlled and efficient synthesis of high-purity SrZrO₃ for advanced ceramic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. "Kinetics of the formation of this compound" by W. H. Parker [scholarsmine.mst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state synthesis of nanocrystalline this compound assisted by mechanical activation - Kalinkin - Russian Journal of General Chemistry [journal-vniispk.ru]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Orthorhombic and Cubic Phases of Strontium Zirconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium zirconate (SrZrO₃), a perovskite-type ceramic, exhibits distinct crystallographic phases, primarily the low-temperature orthorhombic and high-temperature cubic structures. The transition between these phases governs its physical and chemical properties, making a thorough understanding of their characteristics crucial for its application in various fields, including as a dielectric material, in solid oxide fuel cells, and as a substrate for the growth of other complex oxides. This technical guide provides a comprehensive comparison of the orthorhombic and cubic phases of SrZrO₃, detailing their structural differences, phase transition behavior, and key physical properties. Detailed experimental protocols for the synthesis and characterization of these phases are also presented to facilitate further research and development.

Crystal Structure Analysis

At ambient temperature, this compound adopts a distorted perovskite structure, crystallizing in the orthorhombic system. As the temperature is elevated, it undergoes a series of phase transitions, ultimately transforming into the ideal cubic perovskite structure.

Orthorhombic Phase

The room temperature phase of this compound is orthorhombic, most commonly described by the space group Pnma (No. 62).[1] This structure is characterized by a tilting of the ZrO₆ octahedra. The tilting reduces the symmetry from the ideal cubic perovskite structure. In the Pnma space group, the ZrO₆ octahedra exhibit out-of-phase tilting about the pseudocubic[2] and[3] axes and in-phase tilting about the[4] axis.

Cubic Phase

At sufficiently high temperatures, typically above 1170°C, this compound transitions to the ideal cubic perovskite structure with the space group Pm-3m (No. 221). In this phase, the ZrO₆ octahedra are perfectly ordered and untilted. The strontium atoms occupy the corner positions of the cube, the zirconium atom sits (B43327) at the body-center, and the oxygen atoms are located at the face-centers.

Phase Transitions

This compound undergoes a sequence of phase transitions as a function of temperature. The generally accepted sequence is:

Orthorhombic (Pnma) ↔ Orthorhombic (Cmcm) ↔ Tetragonal (I4/mcm) ↔ Cubic (Pm-3m)

The transition from Pnma to Imma (a pseudo-tetragonal structure) has also been reported.[5] These transitions are driven by the softening of phonon modes, which leads to changes in the tilting of the ZrO₆ octahedra. The temperatures at which these transitions occur can vary slightly depending on the synthesis method, stoichiometry, and measurement conditions.

Comparative Analysis of Properties

The structural differences between the orthorhombic and cubic phases of this compound give rise to distinct physical and electronic properties. A summary of these properties is presented in the tables below.

Crystallographic Data

| Property | Orthorhombic Phase (Room Temperature) | Cubic Phase (High Temperature) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma (No. 62) | Pm-3m (No. 221) |

| Lattice Parameters | a ≈ 5.81 Å, b ≈ 8.22 Å, c ≈ 5.80 Å[6][7] | a ≈ 4.10 Å |

Physical and Electronic Properties

| Property | Orthorhombic Phase | Cubic Phase |

| Band Gap | Indirect, ~3.6 - 5.6 eV[7][8] | Indirect, lower than orthorhombic phase[8] |

| Dielectric Constant (εr) | ~21 - 30[6][9] | Higher than orthorhombic phase |

| Coefficient of Thermal Expansion (CTE) | Anisotropic, Volumetric: ~2.98 x 10⁻⁵ K⁻¹[10] | Isotropic, Volumetric: Higher than orthorhombic phase |

Experimental Protocols

Synthesis of this compound (Solid-State Reaction)

This protocol describes a conventional solid-state reaction method to synthesize polycrystalline this compound.

Materials:

-

Strontium carbonate (SrCO₃), high purity (≥99.9%)

-

Zirconium dioxide (ZrO₂), high purity (≥99.9%)

-

Deionized water

-

Alumina (B75360) crucible

-

Ball mill or mortar and pestle

-

Hydraulic press

-

High-temperature furnace

Procedure:

-

Stoichiometric Weighing: Accurately weigh stoichiometric amounts of SrCO₃ and ZrO₂ powders.

-

Mixing and Milling: The powders are intimately mixed to ensure homogeneity. This can be achieved by:

-

Dry Milling: Mixing the powders in a mortar and pestle or a ball mill for several hours.

-

Wet Milling: Mixing the powders in a ball mill with ethanol or isopropanol as the milling medium for 24 hours. The resulting slurry is then dried in an oven at 80-100°C.

-

-

Calcination:

-

Place the mixed powder in an alumina crucible.

-

Heat the powder in a furnace to a temperature between 1100°C and 1400°C.[3] A typical program would be a ramp rate of 5°C/min, a dwell time of 12-24 hours, and then cooling to room temperature.[3]

-

The calcination step is crucial for the formation of the SrZrO₃ phase.

-

-

Grinding: After calcination, the resulting powder is ground again to break up agglomerates and ensure a fine particle size.

-

Pelletizing:

-

Add a small amount of a binder (e.g., polyvinyl alcohol solution) to the calcined powder to improve its green strength.

-

Press the powder into pellets using a hydraulic press at a pressure of 100-200 MPa.

-

-

Sintering:

-

Place the pellets on an alumina plate in the furnace.

-

Heat the pellets to a high temperature, typically between 1500°C and 1650°C, with a dwell time of 4-12 hours.[3] This step promotes densification of the ceramic.

-

To obtain the cubic phase, the sintering temperature must be above the orthorhombic-to-cubic phase transition temperature, followed by rapid quenching. For the orthorhombic phase, slow cooling from the sintering temperature is required.

-

Characterization Techniques

Objective: To identify the crystalline phases present and determine the crystal structure and lattice parameters.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample holder.

-

Rietveld refinement software (e.g., GSAS, FullProf, MAUD).

Procedure:

-

Sample Preparation: The sintered pellets are crushed into a fine powder using a mortar and pestle. The powder is then mounted onto the sample holder.

-

Data Collection:

-

Set the 2θ range, typically from 20° to 80°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The X-ray generator settings are typically 40 kV and 40 mA.

-

-

Rietveld Refinement:

-

Import the collected XRD data into the refinement software.

-

Provide an initial structural model, including the space group (Pnma for orthorhombic, Pm-3m for cubic) and approximate atomic positions.

-

Refine the following parameters in a sequential manner:

-

Scale factor and background parameters.

-

Unit cell parameters and zero-shift error.

-

Peak profile parameters (e.g., Gaussian and Lorentzian components).

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

-

Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement.

-

Objective: To study the vibrational modes of the crystal lattice, which are sensitive to the crystal structure and phase transitions.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm).

-

Microscope for focusing the laser onto the sample.

-

High-temperature stage for in-situ measurements.

Procedure:

-

Sample Preparation: A sintered pellet or a powder sample can be used.

-

Data Collection:

-

Place the sample on the microscope stage.

-

Focus the laser onto the sample surface.

-

Collect the Raman spectrum over a desired wavenumber range (e.g., 100-1000 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample damage.

-

-

High-Temperature Measurements:

-

For studying phase transitions, place the sample in a high-temperature stage.

-

Collect Raman spectra at different temperatures, allowing the sample to equilibrate at each temperature setpoint.

-

Objective: To measure the dielectric constant and dielectric loss as a function of frequency and temperature.

Instrumentation:

-

LCR meter or impedance analyzer.

-

Sample holder with electrodes.

-

Furnace with temperature control.

Procedure:

-

Sample Preparation:

-

The sintered pellets should have parallel and smooth surfaces.

-

Apply conductive electrodes (e.g., silver paste, sputtered gold) to the parallel faces of the pellet.

-

-

Measurement:

-

Place the electroded pellet in the sample holder.

-

Connect the sample holder to the LCR meter.

-

Measure the capacitance (C) and dissipation factor (tanδ) over a range of frequencies (e.g., 1 kHz to 1 MHz).

-

For temperature-dependent measurements, place the sample holder in a furnace and record the capacitance and dissipation factor at different temperatures.

-

-

Calculation:

-

The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε₀ * A) where C is the capacitance, d is the thickness of the pellet, A is the area of the electrode, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

Conclusion

The orthorhombic and cubic phases of this compound represent two distinct structural states with significantly different properties. The room-temperature orthorhombic phase is characterized by a distorted perovskite structure with tilted ZrO₆ octahedra, leading to a lower dielectric constant and anisotropic thermal expansion. In contrast, the high-temperature cubic phase possesses an ideal, untilted perovskite structure, resulting in a higher dielectric constant and isotropic thermal expansion. The transition between these phases is a key factor in determining the material's performance in various applications. The experimental protocols provided in this guide offer a foundation for the synthesis and detailed characterization of these important material phases, enabling further research into their properties and potential applications.

References

- 1. Raman spectroscopy of SrZrO3 based proton conducting electrolyte: Effect of Y-doping and Sr-nonstoichiometry [ouci.dntb.gov.ua]

- 2. epj-conferences.org [epj-conferences.org]

- 3. scispace.com [scispace.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. elar.urfu.ru [elar.urfu.ru]

The Influence of Calcination Temperature on the Phase Purity of Strontium Zirconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of phase-pure strontium zirconate (SrZrO₃) is critical for its application in various fields, including as a dielectric material, in refractory applications, and potentially as a biocompatible ceramic in drug delivery systems. The calcination temperature is a paramount parameter in the synthesis process, directly influencing the crystallinity, phase purity, and microstructure of the final product. This technical guide provides an in-depth analysis of the effect of calcination temperature on the phase purity of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the synthesis workflow.

Introduction

This compound (SrZrO₃) is a perovskite ceramic that has garnered significant interest due to its excellent thermal and chemical stability, high melting point, and favorable dielectric properties. The synthesis of SrZrO₃ with high phase purity is essential to harness its desired characteristics. Impurities or secondary phases can significantly alter the material's properties, rendering it unsuitable for specific applications. The most common synthesis route is the solid-state reaction method, where the calcination temperature plays a pivotal role in the formation of the desired perovskite phase. This guide explores the relationship between calcination temperature and phase purity, providing researchers with the necessary information to optimize their synthesis processes.

Effect of Calcination Temperature on Phase Purity

The formation of this compound via the solid-state reaction of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂) is a temperature-dependent process. At lower temperatures, the reaction is incomplete, leading to a mixture of reactants and the desired SrZrO₃ phase. As the calcination temperature increases, the rate of diffusion of ions increases, promoting the formation of the perovskite structure and reducing the amount of unreacted precursors.

Several studies have demonstrated that higher calcination temperatures generally lead to a higher percentage of the desired perovskite phase. For instance, in the solid-state synthesis of barium this compound, a related perovskite ceramic, a clear trend of increasing perovskite phase purity with increasing calcination temperature has been observed.[1][2][3] While specific quantitative data for pure SrZrO₃ is dispersed across literature, the general trend remains consistent. The highest purity of the perovskite phase for SrZrO₃ synthesized via a combustion technique was achieved at 1250°C.[4][5] For the conventional solid-state reaction, temperatures of 1200°C for extended periods (e.g., 48 hours) are often employed to achieve high phase purity.[2][6]

Data Presentation: Phase Purity vs. Calcination Temperature

The following table summarizes the typical relationship between calcination temperature and the resulting phase composition in the solid-state synthesis of this compound and related perovskite materials. The data for (Ba₀.₈Sr₀.₂)ZrO₃ is included to provide a quantitative illustration of the trend.

| Calcination Temperature (°C) | Expected Phase Composition for SrZrO₃ | Perovskite Phase (%) for (Ba₀.₈Sr₀.₂)ZrO₃[3] |

| 900 | SrZrO₃ (minor), SrCO₃, ZrO₂ | - |

| 1000 | SrZrO₃ (major), SrCO₃, ZrO₂ (minor) | 75.2 |

| 1100 | SrZrO₃ (major), trace SrCO₃, ZrO₂ | 82.1 |

| 1200 | Primarily SrZrO₃, minimal impurities | 88.5 |

| 1250 | High purity SrZrO₃[4][5] | - |

| 1300 | High purity SrZrO₃[1][3] | 91.8 |

| 1400 | Very high purity, single-phase SrZrO₃ | 100 |

Experimental Protocols

Solid-State Synthesis of this compound

This protocol describes a typical solid-state reaction method for the synthesis of this compound.

Materials:

-

Strontium carbonate (SrCO₃, 99.9% purity or higher)

-

Zirconium dioxide (ZrO₂, 99.9% purity or higher)

-

Alumina (B75360) crucible

-

Ball mill or mortar and pestle

-

High-temperature furnace

Procedure:

-

Stoichiometric Weighing: Accurately weigh stoichiometric amounts of SrCO₃ and ZrO₂ in a 1:1 molar ratio.

-

Mixing and Milling: The powders are intimately mixed to ensure homogeneity. This can be achieved by:

-

Dry Milling: Mixing the powders in a mortar and pestle or a ball mill.

-

Wet Milling: Mixing the powders in a ball mill with a solvent such as ethanol or isopropanol to form a slurry. This method often results in a more homogeneous mixture.

-

-

Drying: If wet milling is used, the slurry is dried in an oven at 80-100°C until the solvent has completely evaporated.

-

Calcination:

-

Place the dried powder mixture in an alumina crucible.

-

Heat the crucible in a high-temperature furnace to the desired calcination temperature (e.g., in the range of 1000-1400°C).

-

The heating rate, dwell time, and cooling rate are critical parameters. A typical protocol involves a heating rate of 5°C/min, a dwell time of 4-24 hours, and furnace cooling.

-

-

Grinding: After calcination, the resulting powder is often agglomerated. A final grinding step using a mortar and pestle or a short milling process is performed to obtain a fine, homogeneous powder.

Characterization of Phase Purity

X-Ray Diffraction (XRD): XRD is the primary technique used to determine the phase composition and purity of the synthesized this compound.

-

The calcined powder is mounted on a sample holder.

-

An X-ray diffractogram is recorded, typically over a 2θ range of 20-80°.

-

The obtained diffraction pattern is compared with standard diffraction patterns for SrZrO₃ (e.g., from the JCPDS database) to identify the crystalline phases present. The absence of peaks corresponding to SrCO₃ and ZrO₂ indicates high phase purity.

Rietveld Refinement: For a quantitative analysis of the phase composition, Rietveld refinement of the XRD data is performed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight percentage of each phase present in the sample.

Visualization of the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

References

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Composition and Calcination Temperature on the Phases in (Ba1-xSrxZr)O3 Perovskites | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Basic dielectric properties of undoped strontium zirconate ceramics

An In-depth Technical Guide on the Basic Dielectric Properties of Undoped Strontium Zirconate Ceramics

This technical guide provides a comprehensive overview of the fundamental dielectric properties of undoped this compound (SrZrO₃) ceramics. It is designed to be a resource for researchers and scientists, offering detailed experimental methodologies, a summary of key dielectric data, and visualizations of experimental workflows and property relationships.

Introduction to this compound Ceramics

This compound (SrZrO₃) is a perovskite-type oxide ceramic that has garnered significant interest for various electronic applications.[1][2] As a member of the A²⁺B⁴⁺O₃-structured perovskite oxide family, SrZrO₃ is noted for its high-temperature electronic properties.[3] Unlike its counterpart, strontium titanate (SrTiO₃), which exhibits a very high dielectric constant, SrZrO₃ is characterized by a relatively low permittivity.[1][4] This property, combined with its chemical stability, makes it a candidate for applications such as high-voltage capacitors, microwave devices, and as a component in more complex dielectric formulations.[1][2] At room temperature, SrZrO₃ possesses an orthorhombic crystal structure with the Pnma space group.[1][4]

Synthesis and Processing of Undoped SrZrO₃ Ceramics

The dielectric properties of SrZrO₃ ceramics are intrinsically linked to their synthesis and processing conditions, which determine the final microstructure, including density and grain size. The most common method for preparing polycrystalline SrZrO₃ is the conventional solid-state reaction technique.

A typical experimental protocol for the solid-state reaction synthesis of undoped SrZrO₃ ceramics is as follows:

-

Starting Materials : High-purity precursor powders such as strontium carbonate (SrCO₃) or strontium oxide (SrO) and zirconium dioxide (ZrO₂) are used as the starting materials.[2]

-

Stoichiometric Mixing : The powders are weighed in stoichiometric amounts and intimately mixed. This is often done in a wet medium, such as ethanol, using a ball mill with zirconia milling media to ensure homogeneity and reduce particle size.

-

Calcination : The dried mixture is then calcined at a high temperature to decompose the carbonate and initiate the formation of the SrZrO₃ phase. A common calcination condition is heating at 1400°C for 12 hours.[1][4] Another reported protocol involves heating at 1300 K for 50 hours with an intermediate grinding step.[2]

-

Pellet Formation : The calcined powder is granulated with a binder, such as polyvinyl alcohol (PVA), and then pressed into pellets. This is typically done uniaxially, followed by isostatic pressing (e.g., at 7.19 × 10⁸ Nm⁻²) to increase the green density of the pellets.[2]

-

Sintering : The final step is sintering the pellets at a higher temperature to achieve a dense ceramic body. Sintering is often performed at temperatures around 1500 K to 1550°C for durations ranging from 5 to 24 hours in an air atmosphere.[1][2][4]

Other synthesis methods, such as preparing nanosized SrZrO₃ from an oxalate (B1200264) precursor followed by calcination at a lower temperature of 700°C, have also been reported.[5]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical experimental workflow from raw materials to the characterization of the dielectric properties of SrZrO₃ ceramics.

Caption: Experimental workflow for SrZrO₃ synthesis and characterization.

Basic Dielectric Properties

The dielectric properties of undoped SrZrO₃ are characterized by its dielectric constant (εr) and dielectric loss tangent (tan δ). These properties are dependent on frequency and temperature.

The dielectric constant of undoped SrZrO₃ is relatively low compared to other perovskite materials like SrTiO₃.[1][4] This makes it suitable for applications where a stable, lower permittivity is required.

The dielectric loss tangent represents the energy dissipated in the material when subjected to an alternating electric field. For practical applications, a low loss tangent is desirable.

The following tables summarize the reported quantitative data for the dielectric properties of undoped SrZrO₃ ceramics.

Table 1: Dielectric Properties of Undoped SrZrO₃ at Room Temperature

| Dielectric Constant (εr) | Loss Tangent (tan δ) | Frequency | Reference |

| 21 | 0.26547 | 10 kHz | [1] |

| 21 | 0.67512 | 10 kHz | [4] |

Table 2: Temperature-Dependent Dielectric Properties of Undoped SrZrO₃ at 1 kHz

| Temperature (K) | Dielectric Constant (εr) | Dielectric Loss (ε'') | Reference |

| 400 | 45 | - | [2] |

| 400 | 42 | - | [2] |

| 600 | - | - | [2] |

| 800 | - | - | [2] |

| 1000 | - | - | [2] |

Note: The original document provided a table with values for ε' and ε'' at various temperatures, but the values for SrZrO₃ beyond 400 K were not explicitly stated in the text, only that they increase rapidly above 720 K.[2]

The relationship between the synthesis parameters, the resulting microstructure, and the final dielectric properties is crucial for tailoring the material for specific applications.

References

Aliovalent Doping Effects on Strontium Zirconate Lattice Parameters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction